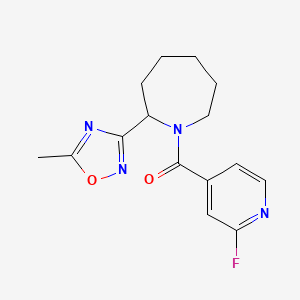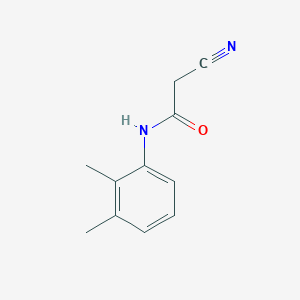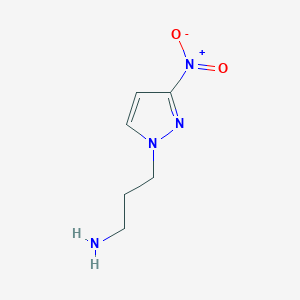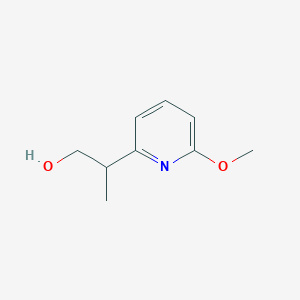![molecular formula C16H20N4O3S B2354203 ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1219842-59-7](/img/structure/B2354203.png)
ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
Chemical Reactions Analysis
Pyrazole derivatives have been the focus of increasing interest over the past decades because of their low toxicity and high bioactivity . For instance, the commercial product tebufenpyrad displays excellent insecticidal activity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : This compound is involved in the synthesis of various heterocyclic compounds like thiazoles and pyrazoles, playing a key role in the development of new molecules with potential biological activities (Nikitenko et al., 2006).
- Library of Carboxamides : A library of carboxamide compounds was synthesized using a similar chemical structure, demonstrating the compound's utility in creating diverse chemical libraries for screening activities (Donohue et al., 2002).
- Cyclocondensation Reactions : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, is used in selective cyclocondensation reactions, indicating the potential of the parent compound in similar synthetic processes (Lebedˈ et al., 2012).
Biological and Medicinal Applications
- Anti-Proliferative Screening : Thiazole compounds synthesized from similar structures have been tested for their anti-cancer activities, particularly against breast cancer cells (Sonar et al., 2020).
- Cytostatic Activity : Bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, derived from similar structures, showed significant cytostatic activity against HeLa cell cultures, suggesting potential therapeutic applications (García-López et al., 1979).
- Synthesis of Pyrazole Derivatives : The compound is utilized in the synthesis of pyrazole derivatives with potential anti-tumor activities, highlighting its role in medicinal chemistry (Nassar et al., 2015).
Analytical and Structural Studies
- Crystal Structure Analysis : The crystal structure of a related compound, Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined, showcasing the use of such compounds in structural chemistry (Kumar et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[(2-propan-2-ylpyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-4-23-15(22)10-5-6-12-13(10)18-16(24-12)19-14(21)11-7-8-17-20(11)9(2)3/h7-10H,4-6H2,1-3H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHGRWVANFYPIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC=NN3C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-isopropyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354120.png)
![N-[3-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B2354121.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)





![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)


![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)
